2-Fluoroisophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroisophthalonitrile is an organic compound with the molecular formula C8H3FN2 It is a derivative of isophthalonitrile, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroisophthalonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorobenzonitrile with a suitable nucleophile. The reaction typically requires a strong base, such as sodium hydride or sodium tert-butoxide, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the formation of by-products. Additionally, the use of solvent-free or solvent-minimized conditions can reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroisophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or sodium tert-butoxide as bases, typically in an inert atmosphere.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Primary amines.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Fluoroisophthalonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Photocatalysis: It is employed in the synthesis of photocatalysts for visible light-mediated reactions, contributing to the development of green chemistry processes.
Mechanism of Action
The mechanism by which 2-fluoroisophthalonitrile exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitrile groups are converted to primary amines through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation being carried out.
Comparison with Similar Compounds
Isophthalonitrile: The parent compound without the fluorine substitution.
2-Chloroisophthalonitrile: A similar compound where the fluorine atom is replaced by chlorine.
2-Bromoisophthalonitrile: A similar compound where the fluorine atom is replaced by bromine.
Uniqueness: 2-Fluoroisophthalonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis and materials science.
Biological Activity
2-Fluoroisophthalonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and photochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by the presence of a fluorine atom attached to the isophthalonitrile structure, which can influence its reactivity and interaction with biological systems. The fluorine substitution can enhance lipophilicity and alter the electronic properties of the molecule, making it a candidate for various applications, including as a photocatalyst and in drug development.
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, research involving RNA modifications has shown that incorporating 2-fluoro nucleotides into RNA sequences can modulate immune responses, enhancing the efficacy of therapeutic RNAs in targeting cancer cells. Specifically, 2′F-modified RNAs have been observed to increase cell death and interferon-β expression in human cancer cell lines, suggesting a mechanism for inducing apoptosis in malignant cells .
Photocatalytic Activity
The compound has also been explored for its photocatalytic properties. In particular, 3DPAFIPN (a derivative of this compound) has been employed as a thermally activated delayed fluorescence (TADF) photocatalyst. Studies indicate that this compound can facilitate various organic transformations under visible light, including C–C bond formation and other synthetic protocols . The stability of 3DPAFIPN under reaction conditions further supports its utility in photoredox applications.
Study on RNA Modifications
In a significant study, researchers investigated how 2′F modifications to RNA could influence their interaction with pattern recognition receptors (PRRs). The findings revealed that while 2′F pyrimidines inhibited TLR3 and TLR7 activation, they enhanced RIG-I activation, leading to increased cell death in certain cancer cell lines. This duality suggests that this compound derivatives could be tailored for specific therapeutic outcomes based on their interaction with immune pathways .
Photocatalytic Applications
Another study focused on the use of 3DPAFIPN in visible-light-driven reactions. The research demonstrated that this compound could effectively mediate allylation reactions, showcasing its role as an efficient photocatalyst. The ability to recover and reuse the catalyst after reactions further emphasizes its practical applications in synthetic chemistry .
Comparative Analysis of Biological Activities
Activity | Mechanism | Outcome |
---|---|---|
Anticancer | Modulation of immune responses via RNA modifications | Increased apoptosis in cancer cells |
Photocatalysis | Visible light activation leading to organic transformations | Efficient C–C bond formation |
Stability | Resistance to degradation under reaction conditions | Reusable catalyst |
Properties
IUPAC Name |
2-fluorobenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPAXLQMTRSDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.